Allyl isopropyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

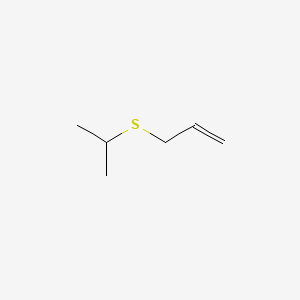

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBPXSILEFOOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334611 | |

| Record name | Allyl isopropyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50996-72-0 | |

| Record name | Allyl isopropyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl isopropyl sulfide chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Allyl Isopropyl Sulfide (B99878)

Introduction

Allyl isopropyl sulfide, with the CAS number 50996-72-0, is an organosulfur compound that belongs to the family of allyl sulfides.[1][2] These compounds are of significant interest to researchers, particularly those in drug development and food science, due to their presence in Allium species like garlic and onions and their associated biological activities.[3][4] Allyl sulfides are recognized for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a sulfur-containing organic molecule.[] Its structure features an allyl group (CH₂=CH-CH₂-) and an isopropyl group ((CH₃)₂CH-) linked by a sulfur atom. The presence of the allyl group is often crucial for the antimicrobial and other biological activities observed in related sulfide derivatives.[8]

Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S | [1][2][] |

| Molecular Weight | 116.22 g/mol | [2][] |

| Computed Molecular Weight | 116.23 g/mol | [1] |

| CAS Number | 50996-72-0 | [1][2] |

| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1][] |

| Canonical SMILES | CC(C)SCC=C | [1] |

| InChI Key | OJBPXSILEFOOQD-UHFFFAOYSA-N | [1] |

| Kovats Retention Index | 822 (Semi-standard non-polar) | [1] |

Synthesis and Reactivity

While specific, detailed protocols for this compound are not extensively published in readily available literature, general and efficient methods for the synthesis of allyl sulfides are well-established. These methods typically involve the reaction of an appropriate allyl derivative with a thiol.

Experimental Protocols: Synthesis

A common and efficient route for synthesizing allyl sulfides is the catalyzed reaction between an allyl alcohol and a thiol.[9]

Protocol: Tin(II) Triflate Catalyzed Synthesis of Allyl Sulfides [9]

-

Reactant Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the allyl alcohol in a suitable anhydrous solvent, such as dichloromethane (B109758).

-

Addition of Thiol : To this solution, add an equimolar amount of the desired thiol (in this case, isopropyl thiol).

-

Catalyst Introduction : Introduce a catalytic amount of Tin(II) triflate (Sn(OTf)₂) to the reaction mixture.

-

Reaction : Allow the reaction to stir at room temperature. The progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 12 hours.

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified using column chromatography on silica (B1680970) gel to yield the pure allyl sulfide.

Caption: Workflow for allyl sulfide synthesis and analysis.

Reactivity

-

Oxidation : The sulfide linkage is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone.

-

Polymerization : The allyl group can undergo polymerization. Heating allyl sulfides can lead to homolytic bond cleavage, forming radicals that initiate polymerization.[10]

-

Reactions with Oxidants : Like other sulfides, it is expected to react with strong oxidizing agents.[11][12]

-

Decomposition : On burning, it decomposes to produce toxic fumes, including sulfur oxides.[11]

Spectral and Analytical Characterization

Confirming the identity and purity of synthesized this compound requires standard analytical techniques.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation.[13]

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the allyl group (vinylic protons around 5-6 ppm and allylic protons adjacent to sulfur) and the isopropyl group (a septet for the CH group and a doublet for the two methyl groups).

-

¹³C NMR : The carbon NMR spectrum provides information on the number and type of carbon atoms.[1] The spectrum would show distinct peaks for the sp² carbons of the double bond and the sp³ carbons of the allyl and isopropyl groups.[14]

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1] The mass spectrum would show a molecular ion peak corresponding to its molecular weight (116.22).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[1] The spectrum of this compound would display characteristic absorption bands for C=C stretching of the allyl group and C-H stretching for both alkyl and alkenyl portions.

Biological Activity and Signaling Pathways

Allyl sulfides derived from garlic are known to possess significant biological activities, which are a major focus of drug discovery research.[3] While specific pathways for this compound are not detailed, the general mechanisms of related compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been studied.

These compounds can suppress tumor proliferation by inducing apoptosis and causing cell cycle arrest, often at the G2/M phase.[15] The anticancer effects are linked to the modulation of various cellular targets, including the inhibition of histone deacetylase (HDAC) activity, which leads to histone acetylation and changes in gene expression.[3]

Caption: Potential signaling pathways for allyl sulfides.

Safety and Handling

Safety information for this compound is not extensively detailed, but data from similar compounds like allyl propyl disulfide and general allyl sulfides provide guidance.

-

Hazards : Assumed to be a combustible liquid.[11] It may cause skin, eye, and respiratory irritation.[16]

-

Handling : Use in a well-ventilated area or under a fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[17]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container, separated from oxidants.[11][17]

Conclusion

This compound is a valuable compound for research due to its structural relation to biologically active natural products. This guide has summarized its core chemical properties, outlined general protocols for its synthesis and characterization, and touched upon the biological pathways associated with the broader class of allyl sulfides. The provided data and workflows serve as a foundational resource for scientists and professionals engaged in chemical synthesis, drug development, and related fields. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential.

References

- 1. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. This compound | 50996-72-0 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. ICSC 1422 - ALLYL PROPYL DISULFIDE [inchem.org]

- 12. Allyl Propyl Disulfide | 2179-59-1 [chemicalbook.com]

- 13. azooptics.com [azooptics.com]

- 14. researchgate.net [researchgate.net]

- 15. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Allyl Isopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isopropyl sulfide (B99878), systematically known as 2-prop-2-enylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₂S.[1] As a sulfur-containing molecule, it belongs to a class of compounds that are of significant interest in the fields of flavor chemistry, natural products, and pharmacology.[] Allyl sulfides are notable constituents of plants in the Allium genus, such as garlic and onions, and are recognized for their distinct aromas and potential biological activities. This guide provides a comprehensive overview of the core physical properties of allyl isopropyl sulfide, details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These properties are fundamental for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1] |

| Synonyms | Allyl isopropyl sulphide, 3-[(1-Methylethyl)thio]-1-propene | [1][3] |

| CAS Number | 50996-72-0 | [1] |

| Molecular Formula | C₆H₁₂S | [1] |

| Molecular Weight | 116.22 g/mol | |

| Boiling Point | 129 °C (at 740 Torr) | [4] |

| Density | 0.8580 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (inferred) | [5] |

| Melting Point | Data not available | |

| Refractive Index | Data not available |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail standard experimental methodologies for measuring key physical properties of liquid samples like this compound.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity. The micro-reflux method using a capillary tube is a common and efficient technique when only a small amount of sample is available.

Methodology: Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.

-

Heating: The apparatus is heated, often using an aluminum block or a Thiele tube. As the temperature rises, air trapped in the capillary tube is expelled, seen as a slow stream of bubbles.

-

Observation: As the liquid's temperature approaches its boiling point, the vapor pressure increases, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

Boiling Point Reading: At the point of rapid bubbling, heating is stopped. The liquid begins to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. This temperature is recorded from the thermometer.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For a liquid, this can be determined straightforwardly using standard laboratory equipment.

Methodology: Mass/Volume Measurement

-

Mass Measurement: An empty, dry graduated cylinder is placed on an electronic balance, and its mass is recorded.

-

Volume Measurement: A specific volume of this compound is carefully poured into the graduated cylinder. To ensure accuracy, the volume should be read from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid is re-weighed, and the combined mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume

-

Temperature Control: The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property that is useful for identifying and assessing the purity of liquid compounds. An Abbe refractometer is a standard instrument for this measurement.

Methodology: Using an Abbe Refractometer

-

Instrument Calibration: The refractometer is first calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.

-

Measurement: The two prisms are closed and locked together. Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field.

-

Reading: The control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Value Acquisition: The refractive index value is then read directly from the instrument's scale. The temperature should be maintained at a constant value (commonly 20°C) by a circulating water bath, as the refractive index is sensitive to temperature changes.

Logical and Experimental Workflows

Visualizing the logical flow of scientific processes can clarify complex procedures. Below is a diagram representing a general workflow for the synthesis and subsequent physical characterization of an allyl sulfide compound.

Caption: Workflow for Synthesis and Physical Characterization.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Allyl Isopropyl Sulfide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural elucidation of allyl isopropyl sulfide (B99878). This document provides an in-depth analysis of the spectroscopic data and experimental protocols essential for the characterization of this organosulfur compound.

Allyl isopropyl sulfide, a key organosulfur compound found in some Allium species and a versatile synthetic building block, possesses a unique molecular structure that gives rise to its characteristic properties and potential applications. This technical guide outlines the definitive methods and data used to confirm its chemical structure, C₆H₁₂S, providing a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Molecular Structure and Properties

This compound, systematically named 2-prop-2-enylsulfanylpropane, has a molecular weight of 116.23 g/mol .[1] The elucidation of its structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data for Structure Confirmation

The unequivocal identification of this compound is achieved through the detailed analysis of its spectral data. The following tables summarize the key quantitative information obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.71 | m | - | -CH= |

| 5.15 - 5.08 | m | - | =CH₂ |

| 3.19 | d | 7.2 | -S-CH₂- |

| 3.01 - 2.89 | m | - | -S-CH(CH₃)₂ |

| 1.29 | d | 6.8 | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 134.8 | -CH= |

| 116.9 | =CH₂ |

| 37.5 | -S-CH(CH₃)₂ |

| 35.2 | -S-CH₂- |

| 23.4 | -CH(CH₃)₂ |

Table 3: Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 74 | High | [CH₃CH(S)CH₂CH=CH₂]⁺ |

| 41 | High | [CH₂=CH-CH₂]⁺ (Allyl Cation) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2965, 2925, 2868 | Strong | C-H stretch (sp³) |

| 1635 | Medium | C=C stretch |

| 1455, 1380 | Medium | C-H bend (sp³) |

| 990, 915 | Strong | =C-H bend (out-of-plane) |

| 680 | Medium | C-S stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data. The following sections outline the standard experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

Spectral width: 0-150 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Visualization of Structure Elucidation Workflow and Key Relationships

Visual diagrams are instrumental in understanding the logical flow of structure determination and the relationships between different spectroscopic data points.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides an unambiguous structural confirmation of this compound. The presented data and protocols serve as a valuable resource for the scientific community, ensuring accurate identification and facilitating further research into the chemistry and potential applications of this and related organosulfur compounds.

References

The Elusive Allyl Isopropyl Sulfide: A Technical Examination of its Presumed Absence and the Dominance of Other Sulfur Compounds in Allium sativum

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the natural sources of sulfur compounds in garlic, with a specific focus on the apparent absence of allyl isopropyl sulfide (B99878).

Introduction

Garlic (Allium sativum) is renowned for its distinctive flavor and aroma, as well as its numerous therapeutic properties, which are primarily attributed to a complex array of organosulfur compounds. While compounds such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) are well-documented, the presence of allyl isopropyl sulfide has been a subject of inquiry. This technical guide provides a comprehensive overview of the known sulfur compounds in garlic, their biosynthesis, and the analytical methodologies used for their characterization. Crucially, this paper also addresses the conspicuous absence of this compound in the existing scientific literature, suggesting it is not a naturally occurring compound in garlic in any significant quantity.

The Biosynthesis of Volatile Sulfur Compounds in Garlic

The characteristic volatile sulfur compounds of garlic are not present in intact cloves. They are produced via an enzymatic cascade initiated by tissue damage, such as crushing or cutting. The primary precursor is the non-volatile amino acid, alliin (B105686) (S-allyl-L-cysteine sulfoxide).

Upon tissue disruption, the enzyme alliinase, which is physically separated from alliin in intact cells, comes into contact with its substrate. Alliinase cleaves alliin to produce allylsulfenic acid, pyruvic acid, and ammonia.[1][2][3][4][5] Allylsulfenic acid is a highly reactive intermediate that rapidly undergoes self-condensation to form allicin (B1665233) (diallyl thiosulfinate), the compound responsible for the pungent aroma of fresh garlic.[1][5][6]

Allicin itself is unstable and quickly decomposes into a variety of other sulfur compounds, primarily diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are major components of garlic oil.[5][6][7] The formation of these compounds is a key area of study for understanding the flavor profile and medicinal properties of garlic.

Caption: Biosynthetic pathway of major allyl sulfides in garlic.

Quantitative Analysis of Major Volatile Sulfur Compounds in Garlic

Extensive research has been conducted to quantify the volatile sulfur compounds in various garlic preparations. The concentrations of these compounds can vary significantly depending on the garlic variety, cultivation conditions, and processing methods.[8][9][10][11][12] A summary of representative quantitative data for major allyl sulfides from scientific literature is presented below. It is critical to note that across numerous studies employing sensitive analytical techniques, This compound is not reported as a constituent of garlic.

| Compound | Garlic Preparation | Concentration Range | Reference |

| Diallyl Disulfide (DADS) | Steam-distilled essential oil | 20.8 - 46.8% of total oil | [7][13] |

| Diallyl Trisulfide (DATS) | Steam-distilled essential oil | 16.8 - 34.1% of total oil | [7][13] |

| Allyl Methyl Sulfide | Headspace of crushed garlic | Variable, typically lower than DADS/DATS | [8] |

| Allicin | Freshly crushed garlic | ~3.7 mg/g | [14] |

Experimental Protocols for the Analysis of Volatile Sulfur Compounds in Garlic

The analysis of volatile sulfur compounds in garlic typically involves extraction followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for this purpose due to its high sensitivity and ability to identify individual compounds.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is widely used for the analysis of volatile and semi-volatile compounds in garlic.

-

Sample Preparation: A known weight of fresh garlic cloves is crushed or powdered. The sample is placed in a sealed headspace vial.

-

Extraction: A solid-phase microextraction (SPME) fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) is exposed to the headspace above the sample. The vial is typically heated (e.g., at 45°C for 10 minutes) to facilitate the release of volatile compounds, which then adsorb to the fiber.[6]

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The compounds are then separated on a capillary column (e.g., DB-WAX) and detected by a mass spectrometer.[6]

Caption: Workflow for the analysis of garlic volatiles using HS-SPME-GC-MS.

Protocol 2: Solvent Extraction and High-Performance Liquid Chromatography (HPLC) for Allicin

Due to its thermal instability, allicin is often quantified using HPLC.

-

Extraction: Freshly crushed garlic is extracted with a solvent such as a mixture of methanol (B129727) and water.[15] The extraction is performed at a low temperature to minimize allicin degradation.

-

Filtration and Cleanup: The extract is filtered and may be cleaned up using solid-phase extraction (SPE) to remove interfering compounds.[15]

-

HPLC Analysis: The cleaned extract is injected into an HPLC system equipped with a C18 reversed-phase column and a UV detector (typically monitoring at 254 nm). Quantification is performed by comparing the peak area of allicin in the sample to that of a standard.

Conclusion

The available scientific evidence strongly indicates that this compound is not a naturally occurring volatile sulfur compound in garlic. Extensive analyses of garlic's chemical composition have consistently identified a range of other allyl and methyl sulfides as the predominant volatile organosulfur compounds. Researchers and drug development professionals should, therefore, focus their efforts on the well-characterized and abundant sulfur compounds in garlic, such as allicin, diallyl disulfide, and diallyl trisulfide, when investigating the plant's therapeutic properties. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these key bioactive molecules. Future research into the minor sulfur constituents of garlic may yet reveal novel compounds, but based on current knowledge, the presence of this compound is not supported.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 088: Profiling of Volatile Sulfur Compounds in Garlic and Its Processed Products [app.iftevent.org]

- 7. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HS-GC/MS volatile profile of different varieties of garlic and their behavior under heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stiftung-plantafood.de [stiftung-plantafood.de]

- 14. phcogres.com [phcogres.com]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to the Synthesis of Allyl Isopropyl Sulfide from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl isopropyl sulfide (B99878) from allyl alcohol and isopropyl thiol. The document details various catalytic methodologies, offering detailed experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

Allyl isopropyl sulfide is an organosulfur compound with potential applications in flavor chemistry and as a building block in organic synthesis. The efficient synthesis of such thioethers is a topic of ongoing interest. This guide focuses on modern catalytic methods for the direct coupling of allyl alcohol with isopropyl thiol, which represent an atom-economical and often milder alternative to traditional methods that may require pre-activation of the alcohol.

Reaction Scheme and Properties of Reactants and Product

The overall transformation involves the formation of a carbon-sulfur bond between the allyl group of allyl alcohol and the sulfur atom of isopropyl thiol, with the elimination of a water molecule.

Overall Reaction:

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Allyl Alcohol | Prop-2-en-1-ol | C₃H₆O | 58.08 | 96-98 | 0.854 |

| Isopropyl Thiol | Propane-2-thiol | C₃H₈S | 76.16 | 57-60 | 0.814 |

| This compound | 3-(Isopropylthio)-1-propene | C₆H₁₂S | 116.23 | 135-137 | Not available |

Note: Some physical properties may vary slightly depending on the source.

Catalytic Methodologies and Experimental Protocols

Several catalytic systems have been developed for the synthesis of allylic sulfides from allylic alcohols and thiols. This section details three prominent methods: Gold(I)-catalyzed, Tin(II) triflate-catalyzed, and visible-light photocatalyzed synthesis.

Gold(I)-Catalyzed Thioetherification

Gold(I) complexes have emerged as effective catalysts for the direct dehydrative coupling of alcohols and thiols. This method is noted for its mild reaction conditions and high atom economy.[1]

Experimental Protocol:

-

To a solution of allyl alcohol (1.0 equiv) in chloroform (B151607) (0.4 M), add isopropyl thiol (1.1 equiv).

-

Add the Gold(I) catalyst (e.g., a phosphine (B1218219) gold(I) complex, 5 mol%).

-

Stir the resulting mixture at a temperature between 35-60 °C for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a plug of silica (B1680970) gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Tin(II) Triflate-Catalyzed Allylic Substitution

Tin(II) triflate (Sn(OTf)₂) is a Lewis acid catalyst that effectively promotes the synthesis of allyl sulfides from allyl alcohols and thiols under mild conditions.[2][3] This method is characterized by its operational simplicity and the use of an inexpensive and readily available catalyst.[2]

Experimental Protocol:

-

To a solution of allyl alcohol (1.0 mmol) and isopropyl thiol (1.2 mmol) in dichloromethane (B109758) (DCM, 5 mL), add Sn(OTf)₂ (10 mol%, 0.1 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Visible-Light-Mediated Allylation using Eosin Y

A metal-free approach utilizing an organic dye, Eosin Y, as a photocatalyst offers a green and sustainable method for the allylation of thiols with allylic alcohols.[4] This reaction proceeds via the generation of sulfenyl radicals under visible light irradiation.[4]

Experimental Protocol:

-

In a reaction vessel, combine allyl alcohol (1.5 equiv), isopropyl thiol (1.0 equiv), and Eosin Y (1-2 mol%).

-

Dissolve the mixture in a suitable solvent, such as acetonitrile.

-

Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp or an LED lamp) at room temperature.

-

Stir the reaction until the starting thiol is consumed (as monitored by TLC or GC).

-

After the reaction is complete, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 2: Expected Product Characterization Data for this compound

| Data Type | Expected Values |

| ¹H NMR (CDCl₃) | δ ~5.8-6.0 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~3.2 (d, 2H, -S-CH₂-), ~2.9-3.1 (septet, 1H, -S-CH-), ~1.3 (d, 6H, -CH(CH₃)₂) ppm. |

| ¹³C NMR (CDCl₃) | δ ~134-136 (-CH=), ~116-118 (=CH₂), ~35-37 (-S-CH₂-), ~33-35 (-S-CH-), ~22-24 (-CH(CH₃)₂) ppm. |

| Mass Spec. (EI) | m/z (%): 116 (M+), fragments corresponding to loss of allyl and isopropyl groups. |

| IR (neat) | ν ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1640 (C=C), ~920, 990 (=C-H bend) cm⁻¹. |

Note: The spectral data presented are estimations based on typical chemical shifts and fragmentation patterns and should be confirmed by experimental analysis. The availability of spectral data for this compound is noted on PubChem.[5]

Visualizations

Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Proposed Catalytic Cycle for Gold(I)-Catalyzed Thioetherification

The proposed mechanism for the Gold(I)-catalyzed reaction involves the activation of the allyl alcohol by the gold catalyst, followed by nucleophilic attack of the thiol.[1]

Logical Relationship of Catalytic Approaches

The choice of catalytic method can be influenced by factors such as cost, desired reaction conditions, and environmental considerations.

References

- 1. Gold(I)-Catalysed Direct Thioetherifications Using Allylic Alcohols: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sn(OTf)2-Catalyzed Allylic Substitution of Thiols to Allyl Alcohols: Access to Allyl Sulfides [organic-chemistry.org]

- 3. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 4. Visible-light mediated allylation of thiols with allylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C6H12S | CID 521309 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-S Coupling Reactions for the Synthesis of Allyl Isopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isopropyl sulfide (B99878) is an organosulfur compound of interest in various fields of chemical research, including flavor chemistry and as a potential building block in medicinal chemistry. The construction of the C-S bond in this molecule is a key synthetic step that can be achieved through several modern catalytic and non-catalytic methods. This technical guide provides a comprehensive overview of the primary C-S coupling reactions for the synthesis of allyl isopropyl sulfide, with a focus on transition-metal-catalyzed and metal-free approaches. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of these methodologies.

Synthetic Strategies for this compound

The synthesis of this compound typically involves the reaction of an allyl electrophile with an isopropyl thiol nucleophile (or its corresponding thiolate). The key challenge is to achieve high efficiency and selectivity under mild conditions. This guide will focus on two major strategies: transition-metal-catalyzed C-S coupling and metal-free C-S coupling reactions.

Transition-Metal-Catalyzed C-S Coupling: The Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the allylation of nucleophiles.[1] While originally developed for carbon nucleophiles, it has been extended to a variety of heteroatom nucleophiles, including thiols. The reaction typically proceeds via a π-allylpalladium intermediate, which is then attacked by the nucleophile.[1]

Table 1: Generalized Experimental Protocol for Palladium-Catalyzed Allylation of Isopropyl Thiol

| Parameter | Value/Description |

| Reactants | Allyl acetate (B1210297) (1.0 eq), 2-Propanethiol (B166235) (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 eq) or a non-nucleophilic organic base |

| Solvent | Anhydrous THF or Dioxane |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12-24 hours (monitored by TLC or GC) |

| Work-up | 1. Quench with saturated aqueous NH₄Cl. 2. Extract with diethyl ether or ethyl acetate. 3. Wash the combined organic layers with brine. 4. Dry over anhydrous Na₂SO₄ or MgSO₄. 5. Concentrate under reduced pressure. 6. Purify by column chromatography on silica (B1680970) gel. |

Quantitative Data from Analogous Reactions:

The following table summarizes results for palladium-catalyzed allylation of various thiols, which can serve as a reference for optimizing the synthesis of this compound.

Table 2: Quantitative Data for Palladium-Catalyzed Allylation of Thiols

| Allyl Substrate | Thiol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Allyl Acetate | Thiophenol | Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | 12 | 95 | [1] |

| Cinnamyl Acetate | Benzylthiol | [Pd(allyl)Cl]₂/dppf | NaH | THF | RT | 3 | 88 | [1] |

| Allyl Carbonate | 1-Hexanethiol | Pd₂(dba)₃/dppb | - | THF | 50 | 2 | 92 | [1] |

The mechanism of the Tsuji-Trost reaction involves the following key steps[3][4]:

-

Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the departure of the leaving group.

-

Nucleophilic Attack: The thiol (or more likely, the thiolate formed in the presence of a base) attacks the π-allyl complex. For soft nucleophiles like thiols, this attack typically occurs directly on one of the terminal carbons of the allyl moiety.[3]

-

Reductive Elimination: The C-S bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Nickel-Catalyzed C-S Coupling

Nickel complexes can also effectively catalyze the C-S coupling of allyl electrophiles with thiols. Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly with less reactive electrophiles like allyl alcohols.

The following is a generalized procedure for the nickel-catalyzed allylation of thiols using allyl alcohols, which are attractive substrates due to their low cost and the formation of water as the only byproduct.

Table 3: Generalized Experimental Protocol for Nickel-Catalyzed Allylation of Isopropyl Thiol

| Parameter | Value/Description |

| Reactants | Allyl alcohol (1.0 eq), 2-Propanethiol (1.2 eq) |

| Catalyst | Ni(cod)₂ (5 mol%) with a suitable phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%) |

| Additives | Lewis acid co-catalyst (e.g., B(OH)₃, 10 mol%) may be required |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Work-up | Similar to the Tsuji-Trost protocol. |

Quantitative Data from Analogous Nickel-Catalyzed Reactions:

Table 4: Quantitative Data for Nickel-Catalyzed Allylation of Thiols

| Allyl Substrate | Thiol | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Allyl Alcohol | Thiophenol | Ni(cod)₂/PPh₃/B(OH)₃ | Toluene | 100 | 24 | 85 |

| Allyl Acetate | 1-Dodecanethiol | Ni(acac)₂/dppe | THF | 60 | 16 | 90 |

The mechanism for nickel-catalyzed allylation of thiols is believed to be similar to the palladium-catalyzed pathway, involving a π-allylnickel(II) intermediate.

Caption: Plausible catalytic cycle for Ni-catalyzed allylation.

Metal-Free C-S Coupling

Metal-free methods for C-S bond formation are gaining increasing attention due to their lower cost, reduced toxicity, and simpler purification procedures. For the synthesis of this compound, a direct nucleophilic substitution reaction is the most straightforward metal-free approach.

This method relies on the generation of the isopropyl thiolate anion, which then acts as a potent nucleophile to displace a leaving group from an allyl electrophile.

Table 5: Experimental Protocol for Metal-Free S-Allylation of Isopropyl Thiol

| Parameter | Value/Description |

| Reactants | Allyl bromide (1.0 eq), 2-Propanethiol (1.1 eq) |

| Base | NaH (1.2 eq) or K₂CO₃ (2.0 eq) |

| Solvent | DMF or Acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | 1. Cautiously quench with water (if using NaH). 2. Extract with diethyl ether. 3. Wash with water and brine. 4. Dry over anhydrous MgSO₄. 5. Concentrate under reduced pressure. 6. Purify by distillation or column chromatography. |

Quantitative Data for Metal-Free S-Allylation:

This classical S-alkylation method is generally high-yielding for simple substrates.

Table 6: Quantitative Data for Metal-Free S-Allylation of Thiols

| Allyl Substrate | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Allyl Bromide | Thiophenol | K₂CO₃ | DMF | RT | 2 | >95 |

| Allyl Chloride | 1-Butanethiol | NaH | THF | 0 to RT | 4 | 92 |

The metal-free base-mediated synthesis of this compound proceeds through a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.

-

Deprotonation: The base removes the acidic proton from 2-propanethiol to generate the highly nucleophilic isopropyl thiolate anion.

-

Nucleophilic Attack: The isopropyl thiolate attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group in a single concerted step.

References

A Technical Guide to the Electrochemical Synthesis of Allylic Sulfides

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-sulfur bonds is a cornerstone of organic synthesis, with the resulting allylic sulfide (B99878) motifs present in numerous biologically active molecules and serving as versatile synthetic intermediates. Traditional methods for their synthesis often rely on transition-metal catalysts, stoichiometric oxidants, or pre-functionalized substrates, which can present challenges in terms of cost, sustainability, and functional group tolerance. In recent years, organic electrosynthesis has emerged as a powerful and green alternative, leveraging traceless electrons to drive chemical transformations under mild conditions. This technical guide provides an in-depth overview of the electrochemical synthesis of allylic sulfides, focusing on key methodologies, experimental protocols, and mechanistic insights.

Core Methodologies and Recent Advances

The electrochemical synthesis of allylic sulfides primarily revolves around the coupling of sulfur-containing nucleophiles with allylic electrophiles or the direct C-H functionalization of allylic substrates. A significant advancement in this area is the development of transition-metal- and oxidant-free methods, which enhance the environmental compatibility and operational simplicity of the synthesis.

One of the most promising recent developments is the electricity-promoted cross-coupling of allylic iodides with disulfides.[1][2][3] This approach offers a mild and scalable route to a diverse range of allylic thioethers with good to excellent yields and high regio- and stereoselectivity.[1][4] The reaction proceeds via a single-electron transfer pathway, highlighting the unique reactivity that can be accessed through electrochemical methods.[1]

While direct electrochemical allylic C-H sulfenylation is a less explored area, analogous electrochemical allylic C-H oxidations provide a valuable framework for potential future developments.[5][6][7][8] These methods often employ mediators to facilitate the hydrogen atom abstraction from the allylic position, generating a radical intermediate that can be trapped by a suitable nucleophile.[5][7]

Key Experimental Protocols

This section provides a detailed experimental protocol for the electrochemical synthesis of allylic thioethers from allylic iodides and disulfides, based on the work of Ghorai and coworkers.[1]

General Procedure for the Electrochemical Synthesis of Allylic Thioethers

Electrochemical Setup:

-

Electrolysis Cell: An undivided cell is typically used. For laboratory scale, commercially available electrolysis cells such as the ElectraSyn 2.0 are suitable.

-

Anode: Platinum (Pt) foil or graphite (B72142) plate.

-

Cathode: Nickel (Ni) foam or platinum (Pt) foil.

-

Power Source: A galvanostatic power supply capable of delivering a constant current.

Reaction Conditions:

-

Substrates: Allylic iodide (1.0 equiv.) and disulfide (1.0 equiv.).

-

Electrolyte: Lithium perchlorate (B79767) (LiClO₄) is a common choice, typically used at a concentration of 0.5 M in the solvent.

-

Solvent: Acetonitrile (CH₃CN) is a widely used solvent for this transformation.

-

Current: A constant current is applied, typically in the range of 8-10 mA.

-

Temperature: The reaction is generally carried out at room temperature.

-

Reaction Time: The electrolysis is continued until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

-

Upon completion of the electrolysis, the solvent is removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Quantitative Data Summary

The following tables summarize the quantitative data for the electrochemical synthesis of allylic sulfides, demonstrating the scope and efficiency of the methodology.

| Entry | Allylic Iodide | Disulfide | Product | Yield (%) |

| 1 | 80 | |||

| 2 | 75 | |||

| 3 | 78 | |||

| 4 | 72 | |||

| 5 | 68 | |||

| 6 | 70 | |||

| 7 | 65 | |||

| 8 | 62 |

Table 1: Substrate scope for the electrochemical coupling of various allylic iodides and disulfides. Data sourced from Ghorai et al., 2023.[1]

Mechanistic Insights and Visualizations

The electrochemical synthesis of allylic sulfides from allylic iodides and disulfides is proposed to proceed through a radical pathway initiated by single-electron transfer.[1] The following diagrams illustrate the proposed mechanism and a general experimental workflow.

Caption: Proposed mechanism for the electrochemical synthesis of allylic sulfides.

Caption: General experimental workflow for electrochemical allylic sulfide synthesis.

Conclusion and Future Outlook

The electrochemical synthesis of allylic sulfides represents a rapidly evolving field with significant potential for applications in both academic research and industrial drug development. The mild, oxidant-free, and often transition-metal-free conditions offer a distinct advantage over traditional synthetic methods. Future research in this area will likely focus on expanding the substrate scope, improving the efficiency and selectivity of direct allylic C-H sulfenylation, and exploring the application of these methods in continuous flow reactors for large-scale synthesis. The continued development of novel electrochemical strategies will undoubtedly pave the way for more sustainable and efficient access to valuable allylic sulfide building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical, Regioselective, and Stereoselective Synthesis of Allylic Thioethers and Selenoethers under Transition-Metal-Free and Oxidant-Free Conditions. | Semantic Scholar [semanticscholar.org]

- 3. primo.csu.edu.au [primo.csu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Scalable and Sustainable Electrochemical Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical Allylic C–H Oxidation [sigmaaldrich.com]

- 8. Scalable and sustainable electrochemical allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Green Chemistry in Allyl Sulfide Synthesis: A Technical Guide

Introduction

Allyl sulfides, a class of organosulfur compounds naturally found in plants of the Allium genus, are of significant interest to the pharmaceutical and fine chemical industries due to their diverse biological activities. Traditional synthetic routes to these compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste, running counter to the principles of green chemistry. This technical guide provides an in-depth overview of modern, environmentally benign approaches to allyl sulfide (B99878) synthesis, focusing on methodologies that prioritize safety, efficiency, and sustainability. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement greener synthetic strategies.

Core Principles of Green Chemistry in Allyl Sulfide Synthesis

The green chemistry approaches discussed herein are guided by the following core principles:

-

Prevention: Designing synthetic pathways that minimize waste generation.

-

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

-

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment.

-

Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with safer alternatives.

-

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

-

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.

-

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.

Green Synthetic Approaches to Allyl Sulfides

This section details several innovative and green methods for the synthesis of allyl sulfides, complete with experimental protocols and quantitative data.

Biocatalytic Synthesis via Engineered Myoglobin (B1173299)

The use of enzymes as catalysts offers a highly selective and environmentally friendly route to allyl sulfides. Engineered variants of sperm whale myoglobin (Mb) have been shown to effectively catalyze the Doyle-Kirmse reaction, a[1][2]-sigmatropic rearrangement of an allyl sulfide with a diazo reagent, to form a new carbon-carbon bond.[1][2][3][4] This biocatalytic approach can achieve high efficiency and enantioselectivity under mild, aqueous conditions.[3][4]

Experimental Protocol: Myoglobin-Catalyzed Doyle-Kirmse Reaction [4]

-

Protein Expression and Purification: The engineered myoglobin variant, Mb(L29S,H64V,V68F), is expressed in E. coli and purified using standard chromatographic techniques.

-

Reaction Setup: In an oxygen-free environment (e.g., a glovebox), a solution is prepared in a potassium phosphate (B84403) buffer (50 mM, pH 8.0) containing the allyl sulfide substrate (e.g., phenyl allyl sulfide, 10 mM), ethyl diazoacetate (EDA, 20 mM), the purified Mb(L29S,H64V,V68F) catalyst (10 µM, 0.1 mol%), and sodium dithionite (B78146) (10 mM) as a reducing agent.

-

Reaction Execution: The reaction mixture is stirred at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

| Catalyst | Substrate | Diazo Reagent | Conversion (%) | Catalyst Loading (mol%) | Time (h) | Ref. |

| Mb(L29S,H64V,V68F) | Phenyl allyl sulfide | Ethyl diazoacetate | >99 | 0.1 | Not Specified | [1] |

| Mb(L29S,H64V,V68F) | Benzyl (B1604629) allyl sulfide | Ethyl diazoacetate | 93 | 0.1 | Not Specified | [1] |

Atom Economy: The Doyle-Kirmse reaction itself has a high atom economy as it is a rearrangement reaction. However, the synthesis of the diazo reagent needs to be considered for a full assessment.

Experimental Workflow:

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods.[5][6] The synthesis of diallyl disulfide and diallyl trisulfide can be efficiently achieved using microwave assistance in an aqueous medium, often with the aid of a phase transfer catalyst (PTC).[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Diallyl Trisulfide [7]

-

Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide (Na₂S, 24 g, 0.1 mol) and sulfur powder (6.4 g, 0.2 mol) in 100 mL of distilled water. Heat the solution to 60°C and stir for 2 hours to facilitate the formation of sodium trisulfide (Na₂S₃).

-

Reaction with Allyl Halide: To the sodium trisulfide solution, add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). The optimal mass ratio of TBAB to the in-situ formed sodium disulfide is approximately 0.021:1.[7] Add allyl chloride or allyl bromide to the reaction mixture. An effective molar ratio of sodium disulfide to allyl chloride is reported to be 0.65:1.[7]

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a power of approximately 195 W for about 12 minutes.[7]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the organic layer containing the diallyl trisulfide with a suitable solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure to obtain the crude diallyl trisulfide product. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data:

| Product | Catalyst | Power (W) | Time (min) | Yield (%) | Ref. |

| Diallyl disulfide | TBAB | 195 | 12 | 82.2 | [8] |

| Diallyl trisulfide | TBAB | 195 | 12 | Not specified, but methodology is similar | [7] |

Atom Economy: The atom economy for the reaction of sodium trisulfide with two equivalents of allyl chloride to produce diallyl trisulfide and two equivalents of sodium chloride is approximately 59.7%.

Experimental Workflow:

Solvent-Free and Catalyst-Free Synthesis

Eliminating solvents and catalysts from a reaction is a significant step towards a truly green process. Several methods for the synthesis of allyl sulfides have been developed that operate under solvent- and catalyst-free conditions, relying on thermal energy to drive the reaction between a thiol and an allyl halide.[4]

Experimental Protocol: Solvent- and Catalyst-Free Synthesis of Benzyl Phenyl Sulfide [4]

-

Reaction Setup: In a test tube, mix thiophenol (1.1 mmol, 121 mg) and benzyl bromide (1.0 mmol, 171 mg).

-

Reaction Execution: Stir the mixture magnetically at 100°C for 16 hours.

-

Monitoring and Work-up: Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the crude mixture and purify it by preparative TLC on silica gel to obtain the pure benzyl phenyl sulfide.

Quantitative Data:

| Thiol | Allyl Halide | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Thiophenol | Benzyl bromide | 100 | 16 | 92 | [4] |

| 4-Methylthiophenol | Benzyl bromide | 100 | 16 | 90 | [4] |

| Thiophenol | Allyl bromide | 100 | 24 | 85 | [4] |

Atom Economy: The reaction between a thiol (R-SH) and an allyl halide (Allyl-X) to produce an allyl sulfide (R-S-Allyl) and a hydrogen halide (H-X) has a high atom economy, with the only byproduct being the hydrogen halide. For thiophenol and allyl bromide, the atom economy is approximately 75%.

Experimental Workflow:

Synthesis Using Nano-Indium Oxide Catalyst

The use of heterogeneous nanocatalysts offers advantages such as high catalytic activity, ease of separation, and recyclability. Nano-sized indium oxide (In₂O₃) has been demonstrated as an efficient catalyst for the synthesis of aryl-allyl sulfides from arylthiols and allyl chloride.[3]

Experimental Protocol: Nano-In₂O₃ Catalyzed Synthesis of Aryl-Allyl Sulfide [3]

-

Catalyst Preparation: Nano-indium oxide can be prepared via methods such as the sol-gel method.

-

Reaction Setup: In a reaction vessel, combine the arylthiol (0.2 mmol), allyl chloride (0.2 mmol), nano-In₂O₃ (2 mol%), tetrabutylammonium tetrabromide (TBATB, 1.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) in dimethyl sulfoxide (B87167) (DMSO, 2 mL).

-

Reaction Execution: Heat the reaction mixture at 110°C for 2 hours.

-

Work-up and Purification: After the reaction, the product can be isolated using standard extraction and chromatographic techniques. The nano-catalyst can potentially be recovered by filtration for reuse.

Quantitative Data:

| Arylthiol | Allyl Halide | Catalyst Loading (mol%) | Time (h) | Yield | Ref. |

| Generic Arylthiol | Allyl chloride | 2 | 2 | Good to excellent yields | [3] |

Atom Economy: The atom economy will vary depending on the specific substrates and reagents used. The use of a catalyst does not affect the theoretical atom economy of the main reaction but improves the overall process efficiency.

Experimental Workflow:

References

- 1. Sulfonium-based Ionic Liquids Incorporating the Allyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expression and Purification of Recombinant Myoglobin and Preparation of Its Quality Control Samples [biotech.aiijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allyl Isopropyl Sulfide (CAS 50996-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isopropyl sulfide (B99878) (AIS), a volatile organosulfur compound, is a constituent of various Allium species, contributing to their characteristic aroma. While the broader class of allyl sulfides, particularly those found in garlic, has been the subject of extensive research for their potential therapeutic properties, allyl isopropyl sulfide itself remains a less-explored molecule. This technical guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical and physical properties, spectroscopic data, and potential synthetic routes. It also contextualizes its possible biological activities by examining the well-documented effects of structurally related allyl sulfides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

Chemical and Physical Properties

This compound is a thioether characterized by the presence of both an allyl and an isopropyl group attached to a sulfur atom. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50996-72-0 | [1] |

| Molecular Formula | C₆H₁₂S | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| IUPAC Name | 2-prop-2-enylsulfanylpropane | [1] |

| Synonyms | 3-(Isopropylsulfanyl)-1-propene, Isopropylallyl sulfide | [] |

| Appearance | Colorless to light yellow liquid (presumed) | Inferred from similar compounds |

| Odor | Garlic-onion aroma | [] |

| Kovats Retention Index | 822 (semi-standard non-polar column) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data from public databases is presented below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the identification of volatile compounds like this compound.

| Parameter | Description |

| Mass Spectrum | Major fragments (m/z): 74 (base peak), 41, 43, 75, 116 (molecular ion) |

| NIST Number | 46379 |

Note: The mass spectrum data is available on the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment (Predicted) |

| ~23 | (CH₃)₂CH- |

| ~35 | -S-CH(CH₃)₂ |

| ~36 | -S-CH₂- |

| ~117 | CH₂= |

| ~135 | =CH- |

Note: The predicted ¹³C NMR spectrum is available on the PubChem database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3080 | =C-H stretch |

| ~2960, ~2870 | C-H stretch (sp³) |

| ~1640 | C=C stretch (alkene) |

| ~990, ~915 | =C-H bend (out-of-plane) |

| ~650 | C-S stretch |

Note: The vapor phase IR spectrum is available on the PubChem database.[1]

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of unsymmetrical sulfides is the S-alkylation of a thiol with an alkyl halide.[3]

Reaction:

Methodology:

-

Thiolate Formation: To a solution of 2-propanethiol (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to an hour to ensure the complete formation of the sodium or potassium isopropyl thiolate.

-

S-alkylation: Allyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Proposed GC-MS Analysis Protocol

The following is a general protocol for the analysis of volatile sulfur compounds, which can be adapted for this compound.[4][5]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5).

Parameters:

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 4 °C/minute.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

-

-

Injector:

-

Temperature: 250 °C.

-

Mode: Splitless or split (e.g., 20:1 ratio).

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 200-230 °C.

-

Scan Range: m/z 40-300.

-

Biological Activity and Signaling Pathways (Inferred)

While there is a lack of direct studies on the biological activity of this compound, the extensive research on other garlic-derived allyl sulfides, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), provides a strong basis for inferring its potential therapeutic effects.[6][7][8] The biological activities of these related compounds are primarily attributed to the presence of the allyl group and the sulfur atom.

Potential Anticancer Activity

Numerous studies have demonstrated the anticancer properties of allyl sulfides.[7][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).

Potential Mechanisms of Action:

-

Cell Cycle Arrest: Allyl sulfides have been reported to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing.

-

Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[7]

-

Modulation of Signaling Pathways: Key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways, are known to be modulated by allyl sulfides.

Potential Antimicrobial Activity

The antimicrobial properties of garlic are well-established and are largely attributed to its organosulfur compounds.[6][10] The presence of the allyl group is considered crucial for this activity.

Potential Mechanisms of Action:

-

Disruption of Cell Membranes: Allyl sulfides may interfere with the integrity of microbial cell membranes.

-

Inhibition of Enzyme Activity: The sulfur atom in these compounds can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation.

Conclusion and Future Directions

This compound, CAS 50996-72-0, is an organosulfur compound with a characteristic aroma, found in Allium species. While its basic chemical and physical properties are known, and spectroscopic data is available, there is a significant lack of research into its specific biological activities and mechanisms of action. Based on the well-documented therapeutic potential of structurally similar allyl sulfides, it is plausible that this compound may also possess valuable anticancer and antimicrobial properties.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound to ensure its availability for research purposes.

-

Conducting in vitro studies to evaluate its cytotoxicity against various cancer cell lines and its antimicrobial activity against a range of pathogens.

-

Investigating the molecular mechanisms underlying any observed biological effects, including its impact on key signaling pathways.

-

Performing in vivo studies in animal models to assess its efficacy and safety profile.

A thorough investigation of this compound could potentially lead to the development of new therapeutic agents for a variety of diseases. This technical guide serves as a starting point for stimulating and facilitating such research endeavors.

References

- 1. jfda-online.com [jfda-online.com]

- 3. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 4. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allyl sulfides from garlic suppress the in vitro proliferation of human A549 lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosulfur Compounds in Allium Species for Researchers and Drug Development Professionals

Abstract

The genus Allium, encompassing widely consumed vegetables such as garlic, onions, leeks, chives, and shallots, is a rich source of structurally diverse organosulfur compounds. These compounds and their metabolites are responsible for the characteristic pungent flavors and aromas of these plants and have been the subject of extensive research due to their broad spectrum of biological activities. Possessing potent antioxidant, anti-inflammatory, and anticancer properties, organosulfur compounds from Allium species represent a promising reservoir of bioactive molecules for drug discovery and development. This technical guide provides a comprehensive overview of the core organosulfur compounds found in Allium species, detailing their biosynthesis, chemical diversity, and mechanisms of action. We present quantitative data on the concentration of key compounds across different species, outline detailed experimental protocols for their analysis, and provide visual representations of the critical signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these natural products.

Introduction

For centuries, plants of the Allium genus have been utilized not only as culinary staples but also in traditional medicine.[1] The scientific basis for their therapeutic effects lies in a complex array of phytochemicals, with organosulfur compounds being of primary interest.[2] When the plant tissues are disrupted, for instance, through cutting or crushing, the enzyme alliinase comes into contact with stable precursor molecules, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), initiating a cascade of chemical reactions that produce a variety of volatile and non-volatile sulfur-containing compounds.[3][4]

These compounds, including allicin (B1665233), diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have been shown to modulate key cellular processes involved in inflammation, oxidative stress, and carcinogenesis.[5] Their mechanisms of action are multifaceted, involving the regulation of critical signaling pathways such as NF-κB and Nrf2, and the induction of apoptosis in cancer cells. This guide aims to provide a detailed technical overview of these compounds, their analysis, and their biological effects to facilitate further research and development in this field.

Biosynthesis and Chemistry of Key Organosulfur Compounds

The biosynthesis of organosulfur compounds in Allium species begins with the uptake of sulfate (B86663) from the soil, which is then assimilated into cysteine. A series of enzymatic reactions convert cysteine into the primary stable precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin (B105686) in garlic and isoalliin (B1237514) in onion.[6]

Upon tissue damage, the vacuolar enzyme alliinase is released and cleaves the ACSOs into highly reactive sulfenic acids. These intermediates then rapidly condense to form thiosulfinates, the most well-known being allicin from garlic. Allicin is an unstable molecule and quickly transforms into a variety of more stable compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[7]

Quantitative Analysis of Organosulfur Compounds

The concentration of organosulfur compounds can vary significantly among different Allium species and even between cultivars of the same species. This variation is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize the quantitative data for key organosulfur compounds in several Allium species.

Table 1: Concentration of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs) in Various Allium Species (mg/g dry weight)

| Allium Species | Alliin (S-allyl-L-cysteine sulfoxide) | Isoalliin (S-(trans-1-propenyl)-L-cysteine sulfoxide) | Methiin (S-methyl-L-cysteine sulfoxide) |

| Garlic (A. sativum) | 10.52 - 30.12[8] | - | - |

| Elephant Garlic (A. ampeloprasum) | 2.61[5] | - | - |

| Onion (A. cepa) | - | 0.18 - 8.42[5] | 0.18 - 0.47 ( g/100g DW)[9] |

| Shallot (A. cepa var. aggregatum) | - | Present[10] | - |

| Leek (A. porrum) | - | Present | Present |

| Chive (A. schoenoprasum) | - | - | Present |

Table 2: Concentration of Allicin and its Degradation Products in Garlic and Onion (mg/g dry weight)

| Compound | Garlic (A. sativum) | Onion (A. cepa) |

| Allicin | 2.53 - 9.36[8] | Not typically present |

| Diallyl Disulfide (DADS) | 20.4 - 67.3 (mg/kg)[11] | - |

| Diallyl Trisulfide (DATS) | 60.7 - 356.6 (mg/kg)[11] | - |

| Dipropyl Disulfide | - | Major component[12] |

| Dipropyl Trisulfide | - | Major component[12] |

Experimental Protocols

Accurate quantification and characterization of organosulfur compounds are crucial for research and drug development. The following sections provide detailed methodologies for their extraction and analysis.

Extraction of Organosulfur Compounds

Objective: To extract organosulfur compounds from Allium plant material for subsequent analysis.

Materials:

-

Fresh Allium sample (e.g., garlic cloves, onion bulb)

-

Liquid nitrogen

-

Mortar and pestle

-